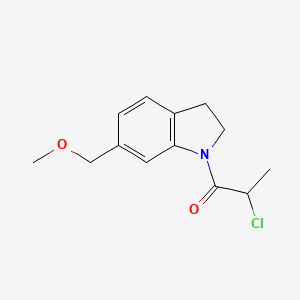

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Description

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound featuring an indoline core substituted with a methoxymethyl group at the 6-position and a 2-chloropropan-1-one moiety at the 1-position.

Properties

IUPAC Name |

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBPXFXARWTURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=C(C=C2)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives and Their Biological Potential

Indole derivatives are a group of bioactive aromatic compounds that have shown clinical and biological applications. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives.

Biological Activities

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These diverse biological activities have sparked interest among researchers to synthesize a variety of indole derivatives.

Pharmacological Activity

Some indole derivatives have shown potent antiviral activities. For example, certain derivatives have exhibited inhibitory activity against influenza A and Coxsackie B4 virus. Other derivatives have shown anti-inflammatory and analgesic activities.

Biochemical Analysis

Cellular Effects

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one may have similar effects on cellular processes

Molecular Mechanism

The molecular mechanism of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with multiple receptors and enzymes, which can result in various biological activities. The exact molecular mechanism of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives have been shown to be relatively stable, but their degradation products can also exhibit biological activity. Long-term studies are required to understand the temporal effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one in vitro and in vivo.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can vary with different dosages in animal models. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any potential toxicity

Metabolic Pathways

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence their biological activity. The specific metabolic pathways of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one are still being investigated.

Transport and Distribution

The transport and distribution of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are crucial for its biological activity. It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can affect its activity and function. Indole derivatives have been shown to target specific compartments or organelles within cells, which can influence their biological effects. The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is an important aspect of its biochemical analysis.

Biological Activity

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, with CAS number 2098108-24-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

The compound's molecular formula is , and it has a molecular weight of approximately 253.72 g/mol. The structure includes an indoline moiety, which is often associated with various biological activities.

Antimicrobial Properties

Research indicates that derivatives of indole and indoline, including compounds similar to 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, exhibit significant antimicrobial activity. A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that the indoline structure may contribute to this bioactivity .

Cytotoxicity

Cytotoxicity studies have shown that certain indoline derivatives can exhibit varying degrees of toxicity towards mammalian cells. For instance, 1,3-dihydro-2H-indol-2-one derivatives were found to have high cytotoxicity against V-79 hamster fibroblast cells; however, modifications such as methylol substitution significantly reduced this toxicity . This suggests that structural modifications on the indoline core can influence cytotoxic profiles.

Pharmacological Effects

The pharmacological potential of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one extends beyond antimicrobial and cytotoxic activities. Preliminary studies indicate that similar compounds may also possess anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate signaling pathways involved in inflammation and pain perception.

Study on Indole Derivatives

A comprehensive study published in Biological Research highlighted the biological activities of various indole derivatives, including their antimicrobial and cytotoxic properties. The findings suggested that the introduction of substituents at specific positions on the indole ring can enhance or diminish these activities .

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 2-Chloro-1-(6-methoxymethyl)indolin-1-yl | Moderate | 25 µM |

| Methylol derivative | Low | >100 µM |

Synthesis and Activity Correlation

Another research effort focused on synthesizing various indoline derivatives and evaluating their biological activities. The study found a direct correlation between specific structural features (like halogen substitutions) and enhanced biological activity, indicating that careful design of such compounds can lead to improved pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is primarily explored for its potential pharmacological properties. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.

Potential Biological Activities:

- Anticancer Properties: Similar indole derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit anticancer activity.

- Neuropharmacological Effects: The indoline structure is known for its neuroactive properties, which could lead to applications in treating neurological disorders.

Synthesis of Novel Compounds

The synthesis of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can serve as a precursor for developing other bioactive compounds. Researchers can modify its structure to enhance efficacy or reduce toxicity.

Synthetic Pathways:

Various synthetic routes can be employed to obtain this compound, often involving the reaction of indoline derivatives with chloroacetone or similar reagents.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Studies may involve:

- Binding Affinity Assessments: Evaluating how effectively the compound binds to specific receptors or enzymes.

- In vitro and In vivo Testing: Conducting experiments to assess pharmacokinetics and pharmacodynamics.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several indole derivatives, including 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, and tested their effects on cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer types, suggesting that further exploration of this compound's anticancer potential is warranted.

Case Study 2: Neuropharmacological Research

Another study investigated the neuropharmacological effects of indole derivatives. The findings suggested that modifications to the indoline core could enhance neuroprotective effects. This opens a pathway for using 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one in developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The patent literature describes compounds such as N-(3-cyano-4-(2-(hydroxymethyl)indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide and methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate. These share the indoline core but differ in substituents:

- Methoxymethyl vs.

- Chloroacetyl vs. Piperidinylidene Acetamide : The chloroacetyl moiety introduces electrophilicity, enabling nucleophilic substitution reactions, whereas the piperidinylidene acetamide group may confer hydrogen-bonding capacity for target binding .

Propan-1-one Derivatives (–7)

- 1-[6-(2-Chloroacetyl)indol-1-yl]-2,2-dimethylpropan-1-one (CAS 116621-13-7): This compound replaces the indoline with an indole ring and includes a dimethylpropanoyl group.

- 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one : The morpholine group introduces basicity and solubility in aqueous media, contrasting with the chloroacetyl group’s hydrophobicity and reactivity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | Key Substituents | Lipophilicity (LogP)* | Reactivity Profile |

|---|---|---|---|

| Target Compound | 6-Methoxymethyl, 2-chloroacetyl | Moderate (~2.5) | Electrophilic (Cl), hydrolytically stable (OCH₃) |

| 1-[6-(2-Chloroacetyl)indol-1-yl]-... | Indole, dimethylpropanoyl | High (~3.2) | Less reactive (steric hindrance) |

| Patent Compound (hydroxymethyl) | 2-Hydroxymethyl, tetrahydrofuran | Low (~1.8) | Polar (OH), prone to oxidation |

*Estimated based on substituent contributions.

Pharmacological Implications

- Target Compound : The chloroacetyl group may act as a reactive warhead in covalent inhibitors, while the methoxymethyl group balances solubility and bioavailability.

- Patent Compounds : Piperidinylidene acetamide and tetrahydrofuran-oxy groups suggest kinase or protease inhibition applications, leveraging hydrogen-bonding and conformational rigidity .

Research Findings and Trends

Crystallographic Stability: Indoline derivatives refined via SHELXL exhibit predictable packing modes. The methoxymethyl group’s flexibility may reduce crystallinity compared to rigid substituents like cyano or trifluoromethyl groups .

Reactivity : Chloroacetyl-containing compounds (e.g., ) are associated with handling hazards (e.g., skin irritation), necessitating stringent safety protocols compared to morpholine or piperidine derivatives .

Synthetic Utility : Methoxymethyl groups are less prone to hydrolysis than acetates or hydroxymethyl groups, making the target compound more stable under physiological conditions .

Preparation Methods

General Synthetic Strategy

The general synthetic approach involves the nucleophilic substitution reaction of an appropriately substituted indoline derivative with a chloroacetyl chloride or related chloro-substituted acylating agent. This reaction forms the key amide or ketone linkage at the nitrogen of the indoline ring.

- Starting Material: The synthesis begins with 6-(methoxymethyl)indoline or its precursor.

- Acylation Agent: Chloroacetyl chloride or a similar chloro-substituted acyl chloride is used to introduce the 2-chloro-propan-1-one moiety.

- Reaction Conditions: Controlled temperature and solvent conditions are critical to achieve selective acylation without side reactions.

This method is consistent with the synthesis of the 5-substituted analogue, where the indoline nitrogen reacts with chloroacetyl chloride to yield the final product.

Detailed Synthetic Procedure (Inferred from Related Compounds)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 6-(methoxymethyl)indoline | Starting from 6-hydroxyindoline, methylation with methyl iodide or dimethyl sulfate under basic conditions introduces the methoxymethyl group at the 6-position. | Functionalization of the indoline ring to install the methoxymethyl substituent. |

| 2. Acylation of indoline nitrogen | React 6-(methoxymethyl)indoline with chloroacetyl chloride in an inert solvent such as dichloromethane or chloroform at 0-5°C, in the presence of a base like triethylamine or pyridine to scavenge HCl. | Formation of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one via nucleophilic substitution at nitrogen. |

| 3. Purification | The crude product is purified by column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures. | Isolation of the pure product for characterization and further use. |

Alternative Synthetic Routes and Considerations

- Use of Chloroacetamide Derivatives: Some synthetic protocols, especially for related compounds, employ chloroacetamide derivatives reacting with substituted indolines or phenols, followed by rearrangement and catalytic hydrogenation steps to obtain amine intermediates that are then acylated.

- Catalysis and Solvent Effects: The reaction may be catalyzed by iodide salts (e.g., sodium iodide) to enhance substitution efficiency. Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred to optimize reaction rates and yields.

- Temperature Control: Optimal temperature ranges (80–120°C for some steps) prevent degradation and side reactions, ensuring high purity and yield.

Summary Table of Synthesis Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting Indoline | 6-(methoxymethyl)indoline | Prepared via methylation of 6-hydroxyindoline |

| Acylating Agent | Chloroacetyl chloride | Commercially available reagent |

| Solvent | Dichloromethane, chloroform, acetone, or ethers | Dipolar aprotic solvents preferred |

| Base | Triethylamine, pyridine | Neutralizes HCl formed during acylation |

| Temperature | 0–5°C for acylation; 80–120°C for rearrangement steps (if applicable) | Controlled to avoid degradation |

| Catalyst | Sodium iodide (optional) | Enhances substitution efficiency |

| Purification | Column chromatography, recrystallization | To isolate pure compound |

Research Findings and Observations

- The presence of the methoxymethyl substituent at the 6-position on the indoline ring influences the electronic environment and steric factors, potentially affecting the reactivity during acylation.

- The chloro substituent on the propanone moiety provides a reactive site for further derivatization or biological activity.

- Similar compounds synthesized via this method exhibit promising biological activities, suggesting the synthetic route produces compounds suitable for medicinal chemistry applications.

- The reaction conditions must be carefully controlled to prevent side reactions such as over-acylation or decomposition, especially given the sensitivity of the indoline ring and the chloro substituent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, and what analytical methods validate its purity?

- Methodology : A two-step approach is typical: (1) Synthesis of the indoline precursor via methoxymethylation of 6-hydroxymethylindoline, followed by (2) coupling with 2-chloropropanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or byproducts .

Q. How can single-crystal X-ray diffraction (SCXRD) be applied to resolve the molecular structure of this compound?

- Methodology : Grow high-quality crystals via slow evaporation of a saturated solution in a solvent like ethyl acetate or methanol. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) . Key parameters to optimize: data resolution (<1.0 Å), R-factor (<5%), and disorder modeling for flexible groups like methoxymethyl. Compare bond lengths/angles with similar indolinyl-propanone derivatives (e.g., (RS)-1-(1-Acetylindolin-5-yl)-2-chloro-propan-1-one ).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow GBZ 2.1-2007 and EN 14042 guidelines: use fume hoods for synthesis/purification, wear nitrile gloves, and avoid skin contact due to potential irritancy (analogous to 2-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one ). Store in airtight containers at 4°C, and dispose of waste via halogenated solvent protocols.

Advanced Research Questions

Q. How can computational chemistry (DFT/MD) predict the reactivity of the methoxymethyl group in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbon). Molecular dynamics (MD) simulations in solvent models (e.g., water/DMSO) can assess steric hindrance around the methoxymethyl group. Compare with experimental kinetics from SN2 reactions (e.g., substitution with amines) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry)?

- Methodology : For discordant NMR/X-ray (1) Check for dynamic effects (e.g., rotamers) via variable-temperature NMR. (2) Re-examine crystallographic symmetry operators to confirm static vs. dynamic disorder. For example, in (RS)-1-(1-Acetylindolin-5-yl)-2-chloro-propan-1-one, disorder in the methoxymethyl group may require TWIN/BASF refinement in SHELXL .

Q. How does the methoxymethyl substituent influence the compound’s bioactivity in enzyme inhibition assays?

- Methodology : Conduct comparative assays using analogs (e.g., 6-hydroxymethyl or unsubstituted indoline derivatives). Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., kinases). Validate with IC50 measurements and correlate with substituent’s electronic parameters (Hammett σ) .

Q. What advanced techniques characterize photodegradation pathways under UV exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.